molecular formula C7H11NO2 B1345306 4-(Isocyanatomethyl)tetrahydropyran CAS No. 934570-48-6

4-(Isocyanatomethyl)tetrahydropyran

Cat. No. B1345306
M. Wt: 141.17 g/mol
InChI Key: XCDQATXIFBTOMP-UHFFFAOYSA-N
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Description

4-(Isocyanatomethyl)tetrahydropyran is a laboratory chemical . It has a unique cycloaliphatic structure. The molecular formula is C7H11NO2 and the molecular weight is 141.17 g/mol .


Physical And Chemical Properties Analysis

4-(Isocyanatomethyl)tetrahydropyran is a liquid and appears colorless . Its boiling point ranges from 110 to 115 °C at 20 mm Hg .

Scientific Research Applications

Catalytic Reaction Development

A significant area of research involves the development of new catalytic reactions utilizing tetrahydropyran moieties. For instance, McDonald and Scheidt (2015) discussed the inspiration derived from pyranone natural products for catalytic reaction development, emphasizing tetrahydropyrans' role in bioactive marine natural products and medicinal compounds. Their work highlighted the exploration of a Lewis acid-mediated Prins reaction to produce highly functionalized, chiral pyran molecules, showcasing tetrahydropyrans' versatility in synthesizing complex natural products with high yield and stereoselectivity (McDonald & Scheidt, 2015).

Synthesis of Biologically Active Compounds

Research also focuses on synthesizing biologically active compounds featuring tetrahydropyran structures. Štekrová et al. (2015) investigated Prins cyclization for synthesizing tetrahydropyran frameworks, employing various catalysts to achieve high selectivity and conversion rates. This methodological exploration underscores tetrahydropyrans' utility in creating compounds with potential analgesic, anti-inflammatory, or cytotoxic activities (Štekrová et al., 2015).

Methodological Advances in Tetrahydropyran Synthesis

In the realm of methodological advances, Liu and Floreancig (2010) demonstrated oxidative C-H bond activation as a strategy for synthesizing structurally and stereochemically diverse tetrahydropyrans. Their work emphasizes the efficiency and versatility of this approach, enabling the formation of tetrahydropyrans with high diastereoselectivity and showcasing the potential for creating a wide range of tetrahydropyran-containing molecules (Liu & Floreancig, 2010).

Diastereoselective Synthesis Techniques

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(isocyanatomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQATXIFBTOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640451
Record name 4-(Isocyanatomethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isocyanatomethyl)tetrahydropyran

CAS RN

934570-48-6
Record name Tetrahydro-4-(isocyanatomethyl)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Isocyanatomethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(isocyanatomethyl)oxane
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